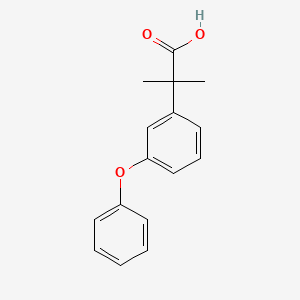

2-Methyl-2-(3-phenoxy-phenyl)-propionic acid

Descripción general

Descripción

“2-Methyl-2-(3-phenoxy-phenyl)-propionic acid” is a phenol derivative. Phenol derivatives are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers . They have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .

Synthesis Analysis

Several synthesis methods have been developed for phenol derivatives. These methods include ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones . Innovative synthetic methods have also been developed for the preparation of m-aryloxy phenols, allowing for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .Aplicaciones Científicas De Investigación

Novel Phenolic Compounds and Anti-inflammatory Activities

Research into the tender leaves of Eucommia ulmoides Oliv. led to the isolation of new phenolic compounds. These compounds, including various derivatives of phenolic acids, demonstrated modest inhibitory activities against LPS-induced NO production in macrophage RAW264.7 cells, suggesting potential anti-inflammatory effects (Ren et al., 2021).

Phenolic Acids in Apples and Nutritional Implications

A study on the peel and pulp of apples identified and quantified free and bound phenolic acids, revealing significant varietal differences and suggesting potential health benefits related to these compounds' antioxidant properties (Lee et al., 2017).

Renewable Sources for Materials Science

Phloretic acid, a naturally occurring phenolic compound, was explored as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation, indicating its potential for sustainable materials development (Trejo-Machin et al., 2017).

Bromophenol Derivatives and Their Biological Inactivity

Research on the red alga Rhodomela confervoides led to the isolation of new bromophenol derivatives, which were found to be inactive against several human cancer cell lines and microorganisms, highlighting the diverse biological activities of phenolic derivatives (Zhao et al., 2004).

Enantioselective Resolution in Agricultural Chemistry

The enantioselective resolution of (R, S)-2-Phenoxy-propionic acid methyl ester by covalently immobilized lipase from Aspergillus oryzae was studied, showcasing the compound's significance as a chiral precursor for aryloxy phenoxy propionate herbicides (Zhong et al., 2019).

Direcciones Futuras

Phenol derivatives, including “2-Methyl-2-(3-phenoxy-phenyl)-propionic acid”, continue to be a subject of research due to their potential for synthesizing bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods and exploring their potential biological activities.

Mecanismo De Acción

Target of Action

It is suggested that it may have similar targets to fenoprofen , a nonsteroidal anti-inflammatory agent (NSAID), as they share structural similarities.

Mode of Action

If it acts similarly to Fenoprofen, it may exert its effects by inhibiting the activity of cyclooxygenase (COX), an enzyme involved in the production of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.

Biochemical Pathways

If it behaves like Fenoprofen, it may impact the arachidonic acid pathway by inhibiting COX, thereby reducing the production of prostaglandins and mitigating inflammation .

Result of Action

If it acts like Fenoprofen, it may reduce inflammation, swelling, stiffness, and joint pain .

Action Environment

It is known that the compound has a solubility of 1033 mg/L in water at 25 ºC . This suggests that the compound’s action could be influenced by the aqueous environment in the body.

Análisis Bioquímico

Biochemical Properties

2-methyl-2-(3-phenoxyphenyl)propanoic Acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with melanocortin receptors, acting as an allosteric enhancer . This interaction can modulate the activity of these receptors, influencing various physiological processes. Additionally, the compound’s interaction with other biomolecules can lead to changes in their activity, stability, and function.

Cellular Effects

The effects of 2-methyl-2-(3-phenoxyphenyl)propanoic Acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melanocortin receptors can affect signaling pathways related to inflammation and energy homeostasis . Furthermore, the compound can alter gene expression patterns, leading to changes in the production of proteins involved in various cellular functions.

Molecular Mechanism

At the molecular level, 2-methyl-2-(3-phenoxyphenyl)propanoic Acid exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the interaction. For instance, its binding to melanocortin receptors enhances their activity, leading to downstream effects on gene expression and cellular metabolism . Additionally, the compound can influence the stability and function of other proteins through direct binding interactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-methyl-2-(3-phenoxyphenyl)propanoic Acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, although these effects may vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of 2-methyl-2-(3-phenoxyphenyl)propanoic Acid vary with different dosages in animal models. At lower doses, the compound can exert beneficial effects, such as reducing inflammation and modulating metabolic processes . At higher doses, it may lead to toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

2-methyl-2-(3-phenoxyphenyl)propanoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites within the cell . The compound’s metabolism can also influence its overall activity and effectiveness in biochemical reactions.

Transport and Distribution

The transport and distribution of 2-methyl-2-(3-phenoxyphenyl)propanoic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can affect its activity and function, as well as its potential to interact with target biomolecules.

Subcellular Localization

2-methyl-2-(3-phenoxyphenyl)propanoic Acid exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s activity and function, as it interacts with biomolecules within these specific cellular environments.

Propiedades

IUPAC Name |

2-methyl-2-(3-phenoxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O3/c1-16(2,15(17)18)12-7-6-10-14(11-12)19-13-8-4-3-5-9-13/h3-11H,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITWDGOLFVXYKNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

222191-15-3 | |

| Record name | 2-Methyl-2-(3-phenoxyphenyl)propanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222191153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYL-2-(3-PHENOXYPHENYL)PROPANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02CK52W2Y1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

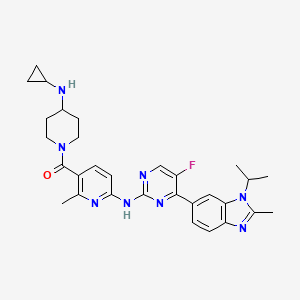

![5-((4-(3-Carbamoyl-1-(4-methoxyphenyl)-7-oxo-4,5-dihydro-1H-pyrazolo[3,4-c]pyridin-6(7H)-yl)phenyl)amino)pentanoic acid](/img/structure/B3325749.png)

![[3-(Adamantan-1-yl)-4-(benzyloxy)phenyl]boronic acid](/img/structure/B3325772.png)

![2-Methyl-2-azabicyclo[2.2.2]octan-6-ol](/img/structure/B3325831.png)

![Benzo[b]thiophene-6-carbaldehyde 1,1-dioxide](/img/structure/B3325840.png)

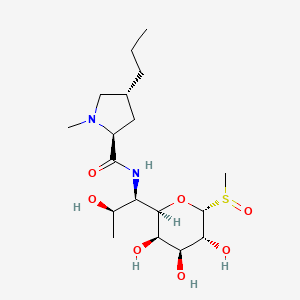

![Rosuvastatin calcium impurity E [EP]](/img/structure/B3325841.png)